N-Acetyl Metoclopramide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

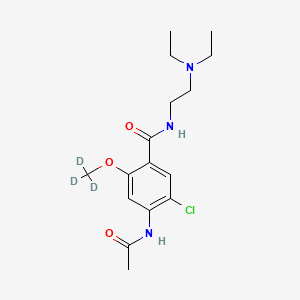

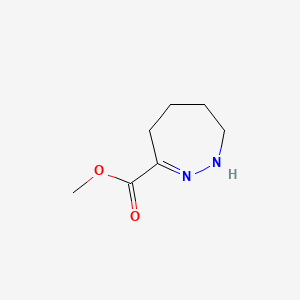

N-Acetyl Metoclopramide-d3 is the labelled analogue of N-Acetyl Metoclopramide, which is a related compound of Metoclopramide . Metoclopramide is primarily used for stomach and esophageal problems by binding to the dopamine D2 receptors with nanomolar affinity .

Molecular Structure Analysis

The molecular formula of N-Acetyl Metoclopramide-d3 is C16H21D3ClN3O3 . It has a molecular weight of 344.85 . The IUPAC name is 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide .Physical And Chemical Properties Analysis

N-Acetyl Metoclopramide-d3 is slightly soluble in Methanol . It appears as an off-white solid and should be stored at 2-8°C . The molecular weight is 341.83 g/mol .Applications De Recherche Scientifique

Metoclopramide in Scientific Research

Gastrointestinal Motility Studies

Metoclopramide has been extensively used in research focusing on gastrointestinal motility. Its action as a dopamine-2 receptor antagonist is leveraged to study various gastrointestinal disorders, providing insights into the management of conditions such as gastro-oesophageal reflux and gastric stasis. These studies help understand the drug's mechanism in enhancing gastrointestinal motility, which is crucial for developing therapeutic strategies against motility disorders (Desmond & Watson, 1986).

Neurological and Dopaminergic Research

Research utilizing Metoclopramide also delves into its impact on dopamine pathways. By antagonizing dopamine-2 receptors, Metoclopramide serves as a tool for investigating the role of dopamine in physiological and pathological processes, including studies on emesis, movement disorders, and the interplay between the central nervous system and gastrointestinal function. This research contributes to a broader understanding of dopaminergic mechanisms in health and disease (Miller & Jankovic, 1989).

Pharmacokinetic and Interaction Studies

Metoclopramide's effects on drug absorption and interaction with other pharmaceutical agents are another area of scientific inquiry. Studies examining how Metoclopramide influences the absorption of other drugs can inform on drug-drug interactions and the optimization of therapeutic regimens. This research is particularly relevant in the context of improving the efficacy and safety of medication protocols in clinical settings (Pinder et al., 2012).

Antiemetic Mechanisms and Applications

Beyond its gastrointestinal applications, Metoclopramide's antiemetic properties are a significant focus of research. Understanding its effectiveness in controlling nausea and vomiting, especially related to chemotherapy, has implications for improving patient care during cancer treatment. This line of research extends into exploring the drug's potential utility in novel therapeutic areas and its role in modulating central and peripheral pathways involved in emesis (Gralla, 1983).

Mécanisme D'action

Target of Action

N-Acetyl Metoclopramide-d3 is a derivative of Metoclopramide . Metoclopramide primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of motor function and behavior. By binding to these receptors, Metoclopramide can exert its therapeutic effects .

Mode of Action

Metoclopramide acts as an antagonist at dopamine D2 receptors . This means it binds to these receptors but does not activate them. Instead, it blocks dopamine, a neurotransmitter, from binding to the receptors and activating them. This action can help alleviate symptoms of conditions like gastroesophageal reflux disease and nausea .

Biochemical Pathways

The primary biochemical pathway affected by Metoclopramide is the dopaminergic pathway . By blocking dopamine D2 receptors, Metoclopramide can alter the signaling in this pathway. This can lead to changes in motor function and behavior, which can help manage symptoms of certain gastrointestinal conditions .

Pharmacokinetics

The pharmacokinetics of Metoclopramide involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Metoclopramide is rapidly and well absorbed . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . Metoclopramide is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of Metoclopramide is dose-dependent, varying with both intravenous and oral administration of single doses .

Result of Action

The action of Metoclopramide results in several molecular and cellular effects. It can help stimulate gastric emptying and reduce symptoms of nausea and vomiting .

Action Environment

The action of Metoclopramide can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, factors such as the patient’s age, liver function, and kidney function can influence the drug’s metabolism and excretion . Therefore, these factors should be considered when administering Metoclopramide to ensure its efficacy and stability.

Orientations Futures

While specific future directions for N-Acetyl Metoclopramide-d3 are not detailed in the available resources, therapeutic peptides, which include compounds like N-Acetyl Metoclopramide-d3, are a hot topic in pharmaceutical research . They have potential applications in various diseases related to oxidative stress and inflammation .

Propriétés

IUPAC Name |

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Metoclopramide-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)